3-bromopyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
3-bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetonitrile . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The process typically includes steps for purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can have different functional groups attached to the pyrazine ring .
Scientific Research Applications
3-bromopyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antitumor and enzymatic inhibitory agents.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Due to its photophysical properties, it is explored for use in material science applications.
Mechanism of Action
The mechanism of action of 3-bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzymatic inhibitory activities.
Uniqueness
3-bromopyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological properties compared to other pyrazolo derivatives .
Properties
CAS No. |
2751621-54-0 |
---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
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